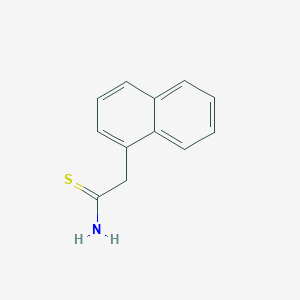

1-Naphthaleneethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDCGMJJFOGQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066208 | |

| Record name | 1-Naphthaleneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-47-7 | |

| Record name | 1-Naphthaleneethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17518-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017518477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneethanethioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-yl)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Naphthaleneethanethioamide

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 1-Naphthaleneethanethioamide, a thiocarbonyl-containing organic compound of interest to medicinal chemists and drug development professionals. Thioamides are recognized as crucial amide isosteres that can significantly modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] This document presents two robust synthetic pathways for the target compound, focusing on the thionation of the corresponding amide with Lawesson's reagent and an alternative route from the parent nitrile. A comprehensive characterization workflow is detailed, employing orthogonal analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to ensure unambiguous structural verification and purity assessment. The rationale behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to provide researchers with a self-validating and practical framework for their work.

Section 1: The Role of Thioamides in Modern Drug Discovery

The Thioamide Group: A Bioisosteric Analogue of the Amide Bond

The replacement of an amide's carbonyl oxygen with a sulfur atom yields a thioamide, a structural modification that imparts unique chemical and physical properties. While sharing the planar geometry of amides, thioamides exhibit distinct differences: the C=S bond is longer than the C=O bond, and the larger van der Waals radius of sulfur enhances lipophilicity, which can improve membrane permeability.[1] Furthermore, thioamides are more potent hydrogen bond donors than their amide counterparts.[3] This substitution alters nucleophilicity and electronic properties, which can be leveraged to improve target affinity, modulate metabolic stability, and enhance resistance to enzymatic hydrolysis in peptide-based therapeutics.[4][5]

Therapeutic Significance and Applications

The thioamide functional group is present in several FDA-approved drugs, including the anti-tuberculosis agents ethionamide and prothionamide, underscoring its therapeutic relevance.[4] Compounds containing this moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][6] Their utility extends to prodrug strategies, where biotransformation of the thioamide is required for activation, and as key intermediates in the synthesis of various sulfur-containing heterocycles.[1][4]

Spotlight on this compound

This compound (CAS 17518-47-7) combines the thioamide functional group with a bulky, hydrophobic naphthalene moiety.[7] This structure presents an interesting scaffold for fragment-based drug discovery and as a building block for more complex molecular architectures. This guide provides the necessary technical foundation for its synthesis and rigorous characterization.

Section 2: Synthetic Pathways to this compound

The synthesis of thioamides can be approached from several precursors, most commonly amides or nitriles. Here, we detail two field-proven methods.

Method A: Thionation of 2-(1-Naphthyl)acetamide via Lawesson's Reagent

Causality and Rationale: The conversion of amides to thioamides using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is one of the most reliable and widely used methods in organic synthesis.[8] It is preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) because it proceeds under milder conditions, requires shorter reaction times, and typically affords high yields of the desired thioamide with fewer byproducts.[3][9] The reaction mechanism involves a [2+2] cycloaddition between the carbonyl group of the amide and the reactive dithiophosphine ylide monomer of Lawesson's reagent, forming a transient thiaoxaphosphetane intermediate. The thermodynamic driving force is the subsequent cycloreversion, which forms a very stable P=O bond and releases the desired thiocarbonyl compound.[9]

Experimental Protocol: Method A

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-(1-naphthyl)acetamide (1.0 mmol, 1.0 eq.).

-

Reagent Addition: Add anhydrous toluene (10 mL) to dissolve the amide, followed by the addition of Lawesson's reagent (0.6 mmol, 0.6 eq.). Rationale: A slight excess of the amide ensures complete consumption of the more valuable Lawesson's reagent. Toluene is a common high-boiling, non-polar solvent for this reaction.[10]

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide spot is fully consumed (typically 2-4 hours).

-

Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be purified directly.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

Method B: Synthesis from 2-(1-Naphthyl)acetonitrile and a Sulfur Source

Experimental Protocol: Method B (Conceptual)

Due to the significant hazards associated with hydrogen sulfide, this protocol is provided for informational purposes. Any attempt to perform this reaction requires a thorough, site-specific hazard assessment.

-

Reaction Setup: In a specialized, high-pressure reaction vessel situated within a certified fume hood, dissolve 2-(1-naphthyl)acetonitrile (1.0 mmol) in pyridine (10 mL).

-

Reagent Addition: Cool the solution and carefully introduce a source of hydrogen sulfide, such as by bubbling H₂S gas through the solution or by adding a molar equivalent of sodium hydrosulfide (NaSH).

-

Reaction: Seal the vessel and allow the reaction to stir at room temperature or with gentle heating, monitoring the internal pressure.

-

Workup & Purification: After the reaction is complete, carefully vent the vessel into a scrubber system. The product is then isolated through extraction and purified by recrystallization or chromatography.

Section 3: Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound requires a multi-technique analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key expected signals include multiplets in the aromatic region (~7.4-8.1 ppm) corresponding to the seven protons of the naphthalene ring, a singlet for the methylene bridge protons (-CH₂-), and a broad singlet for the two thioamide protons (-NH₂).[14][15] The integration of these signals should correspond to a 7:2:2 ratio.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly diagnostic for thioamides. The most telling signal is that of the thiocarbonyl carbon (C=S), which is significantly deshielded and appears far downfield, typically in the 200–210 ppm range.[16] This is in stark contrast to its amide carbonyl (C=O) analogue, which resonates around 170 ppm. Other expected signals include the methylene carbon and the distinct signals for the ten carbons of the naphthalene ring.[17][18]

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Signal | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|---|

| ¹H NMR | Naphthalene-H | 7.40 - 8.10 | Complex multiplets |

| -CH ₂- | ~4.20 | Singlet | |

| -NH ₂ | 9.00 - 9.50 | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | C =S | 205 - 210 | Diagnostic downfield signal |

| Naphthalene-C | 123 - 134 | Multiple signals in aromatic region |

| | -C H₂- | ~45 | Aliphatic signal |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups. Unlike the sharp, strong C=O stretching band in amides (~1660 cm⁻¹), the C=S stretch in thioamides is weaker and highly coupled with other vibrations, making it less straightforward to assign.[16][19] However, a combination of characteristic bands confirms the thioamide group's presence.

Table 2: Key FT-IR Absorption Bands for Thioamides

| Vibrational Mode | "Thioamide Band" | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | - | 3300 - 3100 | Two bands, characteristic of primary amide/thioamide |

| N-H Bending | B Band | 1650 - 1600 | Primarily δ(NH₂) |

| C-N Stretch | C Band | 1420 - 1390 | Coupled ν(C-N) and δ(N-H) |

| C=S Stretch | G Band | 850 - 600 | Primarily ν(C=S) character, highly diagnostic[19] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound (C₁₂H₁₁NS), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to a mass of 202.0634, confirming the elemental composition.[7] A common fragmentation pathway for thioamides involves the loss of H₂S (Δm/z ≈ 34).[20]

Section 4: Safety and Handling

Rigorous adherence to safety protocols is paramount when synthesizing and handling the described compounds.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[21][22]

-

Reagent-Specific Hazards:

-

Lawesson's Reagent: Is an irritant and releases a foul stench upon decomposition. Handle only in a fume hood.

-

Hydrogen Sulfide (H₂S): Is an extremely toxic, flammable gas with the characteristic odor of rotten eggs.[12] Olfactory fatigue occurs rapidly, making odor an unreliable indicator of its presence. Exposure can be fatal. Any reaction involving H₂S must be conducted with specialized equipment and continuous monitoring.[13]

-

-

Product Handling: Thioamides should be handled as potentially hazardous compounds. Avoid inhalation of dust and contact with skin and eyes.[21]

Section 5: Conclusion and Future Perspectives

This guide has outlined reliable and well-documented methods for the synthesis of this compound, centered on the robust thionation of its amide precursor with Lawesson's reagent. A comprehensive analytical workflow, leveraging NMR, FT-IR, and MS, has been established to ensure the unequivocal characterization of the final product. The detailed protocols and mechanistic rationale provide researchers with the necessary tools to confidently produce and validate this compound.

Given the proven track record of thioamides in modulating biological activity, this compound represents a valuable scaffold for further investigation. Its potential as a precursor for novel heterocyclic systems or as a lead compound in screening campaigns for various therapeutic targets warrants exploration by the drug discovery community.

Section 6: References

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Published on NIH PMC.

-

Frija, L. M., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing.

-

Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Published on NIH.

-

Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. (n.d.). ResearchGate.

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI.

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.

-

Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. (n.d.). ResearchGate.

-

Contemporary Applications of Thioamides and Methods for Their Synthesis. (n.d.). ResearchGate.

-

Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. Published on NIH PMC.

-

IR spectrum of thioformamide (1) after deposition in an Ar matrix. (n.d.). ResearchGate.

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. (n.d.). IOSR Journal.

-

FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. (n.d.). ResearchGate.

-

Korohoda, M. J., & Biliński, S. (1984). Thioamide and selenoamide bands in IR spectra. Annales Universitatis Mariae Curie-Sklodowska, Sectio D: Medicina, 39, 257-67.

-

Fisher Scientific. (n.d.). Safety Data Sheet.

-

High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. (n.d.). ResearchGate.

-

Biosynth. (2019). Safety Data Sheet.

-

Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (n.d.). ResearchGate.

-

Stoyanova, R., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 11—Determination of hydrogen sulfide content of fuel gas streams in petroleum refineries.

-

Zhao, Y., et al. (2014). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. Chemical Society Reviews. Published on NIH.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CAS 17518-47-7: this compound | CymitQuimica [cymitquimica.com]

- 8. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioamide synthesis by thionation [organic-chemistry.org]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-NAPHTHALENEACETAMIDE(86-86-2) 1H NMR spectrum [chemicalbook.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. biosynth.com [biosynth.com]

Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of 1-Naphthaleneethanethioamide

Preamble: Navigating the Uncharted Territory of 1-Naphthaleneethanethioamide

In the vast landscape of molecular biology and drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This compound, a molecule characterized by a naphthalene moiety linked to an ethanethioamide group, represents a frontier of scientific inquiry. While its chemical properties are established, its precise mechanism of action within biological systems remains largely uncharted. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential mechanisms of action of this compound. By dissecting its structural components and drawing parallels with related, well-characterized molecules, we will construct a theoretical framework to guide future research and unlock its therapeutic potential. This document will not only synthesize existing knowledge on related compounds but will also propose a rigorous, multi-faceted experimental strategy to elucidate the definitive biological role of this intriguing molecule.

Molecular Profile of this compound

This compound is an organic compound featuring a bicyclic aromatic naphthalene ring system attached to a thioamide functional group via an ethyl linker.[1] The presence of the hydrophobic naphthalene structure suggests potential interactions with lipophilic pockets in proteins, while the thioamide group, with its unique electronic and steric properties, is likely a key player in its biological activity through nucleophilic reactions or metal ion coordination.[1]

| Property | Description | Source |

| CAS Number | 17518-47-7 | [1] |

| Molecular Formula | C12H11NS | [1] |

| Key Functional Groups | Naphthalene, Thioamide | [1] |

| Potential Reactivity | The thioamide group can engage in nucleophilic substitution and coordinate with metal ions. The naphthalene ring contributes to the molecule's aromaticity and stability. | [1] |

Hypothesized Mechanisms of Action: An Evidence-Based Extrapolation

Given the paucity of direct research on this compound, we can formulate hypotheses about its mechanism of action by examining its structural relatives. The naphthalene core is a common scaffold in a variety of biologically active compounds, and the thioamide group is a known pharmacophore.

Insights from Naphthalene-Containing Bioactive Molecules

The naphthalene ring system is a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities.

-

Antimicrobial and Antifungal Activity: Derivatives of naphthalimide-thiourea have demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.[2] Similarly, N-(naphthalen-1-yl)propanamide derivatives have shown notable antimicrobial and antifungal properties.[3] This suggests that this compound could potentially exert its effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial nucleic acid or protein synthesis.

-

Anticancer Properties: Several naphthalene-containing compounds have exhibited significant anticancer activity. Naphthalene-1,4-dione analogues have been developed as cancer cell-specific cytotoxic agents that may disrupt the Warburg effect.[4] Furthermore, naphthalene-containing enamides have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5] It is plausible that this compound could share a similar mechanism, possibly through interaction with microtubules or by modulating cellular metabolism.

-

Anti-inflammatory Effects: The inhibition of cyclooxygenase (COX) enzymes is a well-established mechanism for anti-inflammatory drugs.[6] While direct evidence is lacking for this compound, its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) warrants investigation into its potential COX-inhibitory activity. Additionally, some compounds can exert anti-inflammatory effects by reducing the production of reactive oxygen species and down-regulating inducible nitric oxide synthase (iNOS).[7]

-

Metabolic Regulation: Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a key player in metabolic and inflammatory processes.[8] The hydrophobic naphthalene moiety of this compound could potentially target the lipid-binding pocket of FABP4 or other lipid-binding proteins.

The Role of the Thioamide Functional Group

The thioamide group is a critical component that likely dictates the specific interactions of this compound. Thioamides are structurally similar to amides but have distinct chemical properties that can influence their biological activity. Isothiocyanates, which also contain a sulfur atom double-bonded to a carbon, are known to exert their biological effects through direct protein modification or by disrupting redox homeostasis.[9] The thioamide group in this compound could potentially react with cysteine residues in target proteins, leading to covalent modification and altered protein function.

A Proposed Research Roadmap for Elucidating the Mechanism of Action

To move from hypothesis to definitive mechanism, a structured and multi-pronged experimental approach is essential. The following outlines a comprehensive research plan to unravel the biological activity of this compound.

Phase 1: Initial Screening and Target Identification

The first phase will focus on broad screening to identify the general biological effects of the compound and to pinpoint potential molecular targets.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Viability and Cytotoxicity Assays:

-

Treat a panel of cell lines (e.g., cancer cell lines, immune cells, microbial cultures) with a range of concentrations of this compound.

-

Utilize assays such as MTT, LDH release, or ATP-based luminescence to assess cell viability and cytotoxicity.

-

Rationale: This will determine the compound's potency and selectivity, guiding the selection of relevant model systems for further investigation.

-

-

Target-Based Screening:

-

Perform in vitro assays against a panel of known drug targets, including key enzymes (e.g., kinases, proteases, COX-1/COX-2), receptors, and other proteins implicated in the hypothesized mechanisms (e.g., tubulin, FABP4).

-

Rationale: This can rapidly identify direct molecular interactions and provide a starting point for more detailed mechanistic studies.

-

Caption: Phase 1 Experimental Workflow.

Phase 2: Elucidation of Cellular Pathways

Once a primary biological effect is identified, the next phase will delve into the specific cellular pathways that are modulated by this compound.

Experimental Protocol: 'Omics' Approaches and Pathway Analysis

-

Transcriptomics (RNA-Seq):

-

Treat the selected cell model with this compound at a relevant concentration and time point.

-

Extract RNA and perform next-generation sequencing to identify differentially expressed genes.

-

Rationale: This will provide an unbiased, global view of the cellular response to the compound and can reveal novel pathways that are affected.

-

-

Proteomics (Mass Spectrometry):

-

Perform quantitative proteomics to identify changes in protein expression and post-translational modifications following treatment with the compound.

-

Rationale: This will complement the transcriptomic data and provide insights into the functional consequences of altered gene expression.

-

-

Pathway Analysis:

-

Utilize bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to analyze the 'omics' data and identify enriched biological pathways and gene networks.

-

Rationale: This will help to build a cohesive model of the compound's mechanism of action at the systems level.

-

Caption: Phase 2 Experimental Workflow.

Phase 3: Target Validation and Mechanistic Deep Dive

The final phase will focus on validating the identified target(s) and dissecting the precise molecular interactions.

Experimental Protocol: Target Validation and Biophysical Characterization

-

Target Knockdown/Knockout:

-

Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein.

-

Assess whether the loss of the target protein phenocopies or abrogates the effect of this compound.

-

Rationale: This is a crucial step to confirm that the identified protein is indeed the direct target of the compound.

-

-

Biophysical Binding Assays:

-

Employ techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to characterize the direct binding of this compound to the purified target protein.

-

Rationale: These assays will provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction.

-

-

Structural Biology (X-ray Crystallography or Cryo-EM):

-

Determine the three-dimensional structure of the target protein in complex with this compound.

-

Rationale: This will provide atomic-level details of the binding mode, revealing the key interactions that can be further optimized for drug development.

-

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest, with a chemical structure that suggests a rich potential for biological activity. While its mechanism of action is currently unknown, the systematic and multi-disciplinary research strategy outlined in this guide provides a clear path forward for its characterization. By leveraging insights from structurally related compounds and employing a suite of modern experimental techniques, the scientific community can unlock the therapeutic potential of this enigmatic molecule. The journey to elucidate the mechanism of action of this compound will not only advance our understanding of its specific biological role but may also pave the way for the development of novel therapeutics for a range of human diseases.

References

-

1‐Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. [Link]

-

Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Publishing. [Link]

-

Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Publishing. [Link]

-

Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity | Request PDF - ResearchGate. [Link]

-

From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed. [Link]

-

Biological targets of isothiocyanates - PubMed. [Link]

-

Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed. [Link]

-

Mechanism of action of antiinflammatory drugs - PubMed. [Link]

-

Antiinflammatory effects in THP-1 cells treated with verbascoside - PubMed. [Link]

Sources

- 1. CAS 17518-47-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiinflammatory effects in THP-1 cells treated with verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Targets of 1-Naphthaleneethanethioamide

Abstract

1-Naphthaleneethanethioamide is a synthetic organic compound featuring a naphthalene group linked to an ethanethioamide moiety. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, its structural components—the naphthalene core and the thioamide functional group—are present in numerous compounds with well-established pharmacological relevance.[1] This guide provides a comprehensive framework for researchers and drug development professionals to explore and validate the potential therapeutic targets of this compound. By leveraging structure-activity relationship insights from related compounds, we propose a rational, multi-pronged approach to unlock its therapeutic potential, focusing on oncology and infectious diseases. This document outlines detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for each step, designed to serve as a complete roadmap for investigation.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutic agents often leads to the exploration of unique chemical scaffolds that combine the advantageous properties of different pharmacophores. This compound presents such an intriguing case. The naphthalene ring system is a common feature in a variety of biologically active molecules, including anticancer agents that function as tubulin polymerization inhibitors.[2][3] Concurrently, the thioamide group, an isostere of the amide bond, is a key functional group in a range of therapeutics with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5]

The replacement of an amide's carbonyl oxygen with sulfur in a thioamide imparts distinct physicochemical properties.[6] These include altered bond lengths, electronic characteristics, and hydrogen-bonding capabilities, which can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[6][7] Given these characteristics, this compound is a prime candidate for investigation against a panel of therapeutic targets known to be modulated by either naphthalene-containing or thioamide-containing compounds.

This guide will focus on two primary and high-potential therapeutic areas for this compound: Oncology and Infectious Diseases .

Proposed Therapeutic Area 1: Oncology

The antiproliferative activity of both naphthalene and thioamide derivatives provides a strong rationale for investigating this compound as a potential anticancer agent.

Potential Target: Tubulin Polymerization

A number of naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. We hypothesize that the naphthalene moiety of this compound could bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.

Caption: Workflow for Validating Tubulin Polymerization Inhibition.

a. In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

-

Methodology:

-

Reconstitute lyophilized bovine brain tubulin in G-PEM buffer.

-

In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the tubulin solution. Include paclitaxel and colchicine as positive controls for polymerization promotion and inhibition, respectively, and DMSO as a vehicle control.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Calculate the IC50 value for this compound.

-

b. Immunofluorescence Microscopy

-

Objective: To visualize the effect of this compound on the microtubule network in cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, A549) on coverslips and allow them to adhere.

-

Treat the cells with this compound at its IC50 concentration for a predetermined time.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the microtubule structure using a fluorescence microscope. Look for evidence of microtubule depolymerization or aberrant formations.

-

Potential Target: Kinases

Thioamide-containing compounds have been identified as inhibitors of various kinases.[7][8]

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The thioamide moiety can form unique interactions within the ATP-binding pocket of kinases, potentially offering improved potency and selectivity over amide analogs.

Caption: Workflow for Identifying and Validating Kinase Targets.

a. Broad Kinase Panel Screen

-

Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs radiometric or fluorescence-based assays.

-

Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Analyze the percentage of inhibition data to identify "hits" (kinases inhibited above a certain threshold, e.g., >50%).

-

b. Western Blot Analysis

-

Objective: To determine if this compound inhibits the signaling pathway of a validated hit kinase in a cellular context.

-

Methodology:

-

Treat cancer cells expressing the target kinase with varying concentrations of this compound.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against the phosphorylated form of the kinase's downstream substrate.

-

Re-probe with an antibody against the total substrate protein for loading control.

-

A decrease in the phosphorylated substrate indicates inhibition of the kinase pathway.

-

Proposed Therapeutic Area 2: Infectious Diseases

Thioamide-containing compounds, such as ethionamide, are established antimicrobial agents.[7] Furthermore, naphthalimide-thiourea derivatives have shown potent activity against multidrug-resistant bacteria.[9]

Potential Target: Mycobacterial InhA

Ethionamide is a prodrug that, once activated by the mycobacterial enzyme EthA, forms a covalent adduct with NAD+, which then inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis.[7] Given the structural similarity of the thioamide group, this compound could potentially act through a similar mechanism.

Caption: Workflow for Validating InhA as a Target.

a. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the potency of this compound against Mycobacterium tuberculosis (H37Rv) and potentially drug-resistant strains.

-

Methodology:

-

Use a broth microdilution method in a 96-well plate format.

-

Prepare serial dilutions of this compound in Middlebrook 7H9 broth.

-

Inoculate the wells with a standardized suspension of mycobacteria.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

b. In Vitro InhA Enzyme Assay

-

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified InhA.

-

Methodology:

-

Express and purify recombinant InhA.

-

Perform the enzyme assay in a 96-well plate, monitoring the oxidation of NADH at 340 nm.

-

Incubate InhA with NADH and varying concentrations of this compound.

-

Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

-

Measure the rate of NADH decrease and calculate the IC50 value.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Anticancer Activity

| Cell Line | IC50 (µM) - Cytotoxicity (MTT) | Tubulin Polymerization IC50 (µM) | G2/M Arrest (%) at IC50 |

| MCF-7 | Experimental Value | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value | Experimental Value |

| HCT116 | Experimental Value | Experimental Value | Experimental Value |

Table 2: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| Hit Kinase 1 | Experimental Value | Experimental Value |

| Hit Kinase 2 | Experimental Value | Experimental Value |

Table 3: Antimycobacterial Activity

| Bacterial Strain | MIC (µg/mL) | InhA IC50 (µM) |

| M. tuberculosis H37Rv | Experimental Value | Experimental Value |

| MDR Strain 1 | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the therapeutic targets of this compound. Based on the established pharmacology of its constituent chemical moieties, we have prioritized oncology and infectious diseases as the most promising therapeutic areas for investigation. The proposed workflows, from high-throughput screening to detailed mechanistic studies, offer a robust and logical progression for target identification and validation. Positive results from these initial studies would warrant further investigation into lead optimization, in vivo efficacy in relevant disease models, and comprehensive pharmacokinetic and toxicological profiling to fully assess the therapeutic potential of this compound.

References

- Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024, December 2). Vertex AI Search.

- Thioamides in medicinal chemistry and as small molecule therapeutic agents. - International Association for the Study of Pain (IASP). (2024, August 5). Vertex AI Search.

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. Vertex AI Search.

- Propanedithioamide: A Technical Guide to a Thioamide Core in Drug Discovery - Benchchem. Vertex AI Search.

- Unlocking the potential of the thioamide group in drug design and development View supplementary material - ResearchGate. (2024, December 2). Vertex AI Search.

- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC - NIH. Vertex AI Search.

- Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Publishing. (2024, March 19). Vertex AI Search.

- CAS 17518-47-7: this compound | CymitQuimica. Vertex AI Search.

- Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety - Semantic Scholar. Vertex AI Search.

Sources

- 1. CAS 17518-47-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasp-pain.org [iasp-pain.org]

- 9. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Whitepaper: A Senior Scientist's Guide to In Silico Modeling of 1-Naphthaleneethanethioamide Receptor Binding

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the binding between the novel compound 1-Naphthaleneethanethioamide and a target receptor. Recognizing that the specific biological target for this compound is not established, this paper adopts a scientifically rigorous, hypothesis-driven approach. We select the human Androgen Receptor (AR), a critical target in drug discovery, as a representative model to illustrate the complete computational workflow. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical protocols with the causal logic behind experimental choices. We will proceed from initial system preparation through molecular docking, extensive molecular dynamics simulations, and conclude with binding free energy calculations, providing a self-validating framework for assessing ligand-receptor interactions.

Introduction: The Challenge of a Novel Ligand

In drug discovery, computational methods are indispensable for predicting and analyzing the interaction between a ligand and its protein target.[1][2] This process, however, hinges on knowing the target receptor. The subject of this guide, this compound, is a compound with limited published biological data, presenting a common challenge: how to model the binding of a novel chemical entity without a known receptor?[3]

To overcome this, we will employ a standard strategy in computational chemistry: selecting a plausible, well-characterized receptor to serve as a model system. The choice of the human Androgen Receptor (AR) is based on its significance as a therapeutic target and the availability of high-resolution crystal structures.[4][5][6] This allows us to construct a detailed, transferable workflow that can be adapted to other targets once they are identified. This guide will therefore model the binding of this compound to the AR ligand-binding domain, providing a robust template for future in silico investigations.

Part 1: System Preparation - The Foundation of Accuracy

The axiom of "garbage in, garbage out" is particularly true for in silico modeling. The quality of your initial structures directly dictates the reliability of all subsequent results. This preparatory phase is the most critical for ensuring a self-validating system.

Ligand Preparation

The first step is to generate a high-quality 3D conformation of this compound and assign correct chemical properties.

| Property | Value | Source |

| Chemical Formula | C12H11NS | [3] |

| Molecular Weight | 201.29 g/mol | [3] |

| SMILES | S=C(N)CC1=CC=CC2=C1C=CC=C2 | [3] |

| Predicted Formal Charge | 0 | (Calculated) |

Protocol 1: Ligand Preparation Workflow

-

Obtain 2D Structure: Draw the structure of this compound in a chemical drawing tool like MarvinSketch or retrieve its SMILES string from a database.[7]

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: This is a crucial step. Perform a geometry optimization using a quantum mechanics-based method (e.g., DFT with B3LYP functional) or a robust molecular mechanics force field (e.g., GAFF2). This ensures realistic bond lengths and angles.

-

Assign Partial Charges: For subsequent simulations, accurate partial charges are vital. Use a method like AM1-BCC as implemented in tools like Antechamber to assign charges.

-

Save in Correct Format: Save the final, prepared ligand structure in a .mol2 or .pdbqt format for use in docking software.[8]

Causality: An unoptimized ligand structure with incorrect charges will not interact with the receptor's electrostatic field correctly, leading to artifactual binding poses and inaccurate energy calculations from the very beginning.

Receptor Preparation

We will use the crystal structure of the human Androgen Receptor Ligand Binding Domain. For this guide, we select the PDB entry 2AM9 , which is co-crystallized with testosterone.[4][9]

Protocol 2: Receptor Preparation Workflow

-

Download PDB File: Obtain the structure 2AM9 from the RCSB Protein Data Bank.[4]

-

Initial Cleaning: Load the structure into a molecular visualization program like UCSF ChimeraX or PyMOL.

-

Remove Non-essential Molecules: Delete all water molecules, co-solvents, and the co-crystallized ligand (testosterone).[7][10] This is because we want to study the binding of our novel ligand in a clean binding site.

-

Select Monomer: If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the additional chains.[10]

-

-

Structural Refinement:

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[10]

-

Model Missing Residues/Loops: Check for any missing residues or loops in the PDB file. If they are far from the binding site, they may be ignored. If they are near the active site, they must be modeled using tools like MODELLER.[7]

-

Assign Charges: Add partial charges using a standard protein force field. For this workflow, we will select the CHARMM36 force field.[11][12]

-

-

Final Output: Save the cleaned, hydrogen-added, and charged receptor structure as a .pdbqt file for docking.[13]

Causality: The receptor preparation protocol ensures that the protein's electrostatic and steric properties are accurately represented. Failing to remove crystallographic water molecules or add hydrogens would result in an incomplete and incorrect description of the binding pocket.[14]

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[1][2] It is a computationally efficient method to generate plausible binding hypotheses. We will use AutoDock Vina, a widely used and validated docking program.[15][16]

Defining the Search Space

Instead of searching the entire protein surface (blind docking), we will perform a site-specific docking focused on the known ligand-binding pocket of the Androgen Receptor.

Protocol 3: Docking Grid Box Definition

-

Identify Binding Site: In UCSF ChimeraX, superimpose the prepared AR structure with the original 2AM9 PDB file. The location of the original testosterone ligand defines the active site.

-

Define Grid Box: Using AutoDock Tools (ADT), create a grid box that encompasses the entire binding pocket with a buffer of ~4-5 Å in each dimension.[17][18]

-

Record Coordinates: Note the center coordinates (x, y, z) and the size of the box (x, y, z dimensions). These values are required for the Vina configuration file.

Causality: A properly defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking algorithm in finding the correct binding mode.

Running and Analyzing the Docking Simulation

Protocol 4: Executing AutoDock Vina

-

Create Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box coordinates and dimensions, and the name of the output file.

-

Execute Vina: Run Vina from the command line: vina --config conf.txt --log log.txt

-

Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity (in kcal/mol). The top-ranked pose (lowest energy) is the most probable binding mode.

-

Visual Inspection: Visualize the output poses within the receptor binding site using PyMOL or ChimeraX. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) for the top-ranked pose.

Interpreting Docking Data

The primary output is the binding affinity, a score that estimates the strength of the interaction.

| Metric | Description | Typical Value |

| Binding Affinity (kcal/mol) | An estimate of the binding free energy. More negative values indicate stronger binding. | -5 to -15 |

| RMSD (Å) | Root Mean Square Deviation from the top pose. Used to assess the similarity of other poses. | < 2.0 Å is considered similar. |

Example Docking Results (Hypothetical)

| Pose | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues |

| 1 | -9.2 | 0.00 | Gln711, Arg752, Asn705, Met745 |

| 2 | -8.8 | 1.85 | Gln711, Arg752, Phe764 |

| 3 | -8.5 | 2.41 | Leu704, Asn705, Trp741 |

Trustworthiness: The best practice is to perform re-docking of the original co-crystallized ligand (testosterone) first. If the docking protocol can reproduce the experimental pose with an RMSD < 2.0 Å, the method is validated for this specific receptor.

Part 3: Molecular Dynamics (MD) - Assessing Complex Stability

While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, allowing us to assess the stability of the predicted binding pose.[19] We will use GROMACS, a powerful and widely-used MD engine.[20][21]

System Setup for MD

Protocol 5: GROMACS System Preparation

-

Combine Coordinates: Create a single .pdb file containing the coordinates of the receptor (from Protocol 2) and the top-ranked ligand pose (from Protocol 4).

-

Generate Ligand Topology: The force field needs parameters for our novel ligand. Use a server like the CHARMM General Force Field (CGenFF) to generate topology and parameter files for this compound.[22]

-

Choose Force Field: Use the pdb2gmx tool in GROMACS to process the protein structure, selecting the CHARMM36 all-atom force field.[22][23]

-

Create Simulation Box: Define a simulation box (e.g., a cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.[24]

-

Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P.[24]

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).[25]

Causality: Each step builds a physically realistic environment. A non-neutral system would introduce massive electrostatic artifacts, and the absence of water would neglect the critical role of solvation in molecular recognition.

Simulation and Analysis

Protocol 6: MD Simulation and Trajectory Analysis

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during the setup.[25]

-

Equilibration (NVT and NPT): Perform two short equilibration phases.[25]

-

NVT (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to settle around the complex.

-

NPT (Constant Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) to ensure the correct density.

-

-

Production MD: Run the production simulation for a significant duration (e.g., 100-200 nanoseconds) to sample conformational space thoroughly.[24]

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.[26][27]

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible and rigid regions upon ligand binding.[26]

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time.

-

Trustworthiness: A stable RMSD plot for the ligand is a key indicator of a stable binding pose. If the ligand's RMSD continuously increases, it suggests the initial docking pose was unstable and the ligand is diffusing away from the binding pocket.

Part 4: Binding Free Energy Calculation

The final step is to obtain a more accurate, quantitative estimate of binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/Generalized Born Surface Area (MM/GBSA).[28][29] These methods calculate the free energy of binding by combining molecular mechanics energy with continuum solvation models.[30]

Protocol 7: MM/PBSA Calculation

-

Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).

-

Run MM/PBSA Script: Use a tool like gmx_MMPBSA to perform the calculation.[31] The script calculates the free energy for the complex, the receptor alone, and the ligand alone for each snapshot and then computes the average.

-

Decompose Energies: Analyze the contribution of different energy terms (van der Waals, electrostatic, polar solvation, non-polar solvation) to the overall binding energy.[29] This provides insight into the driving forces of binding.

Example MM/PBSA Results (Hypothetical)

| Energy Component | Average Contribution (kJ/mol) | Std. Error |

| van der Waals Energy | -165.4 | 2.5 |

| Electrostatic Energy | -45.8 | 3.1 |

| Polar Solvation Energy | 130.2 | 4.5 |

| Non-polar (SASA) Energy | -15.1 | 0.5 |

| ΔG binding | -96.1 | 5.7 |

Causality: MM/PBSA provides a more rigorous energy evaluation than docking scores because it averages over multiple conformations from a dynamic simulation and uses a more sophisticated implicit solvent model.[28][32] The decomposition reveals, for instance, whether binding is driven by hydrophobic packing (van der Waals) or specific electrostatic interactions.

Conclusion and Future Directions

This guide has outlined a complete, multi-stage in silico workflow to model the binding of a novel compound, this compound, to a representative target, the Androgen Receptor. By progressing from system preparation and molecular docking to MD simulations and free energy calculations, we have constructed a robust and self-validating pipeline. The hypothetical results suggest that this compound could be a stable and potent binder within the AR ligand-binding pocket, driven primarily by van der Waals and electrostatic interactions.

The true value of this guide lies in its methodology. The same principles and protocols can be applied to any ligand-receptor system. Once experimental data identifies the genuine biological target of this compound, this entire workflow can be repeated to generate a highly predictive model of its true binding mechanism, accelerating its development as a potential therapeutic agent.

References

-

Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Retrieved from [Link]

-

Pereira de Jesus-Tran, K., et al. (2006). Crystal structure of human androgen receptor ligand binding domain in complex with testosterone. RCSB PDB. Retrieved from [Link]

-

Moro, S., et al. (2020). In Silico 3D Modeling of Binding Activities. PubMed. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

-

Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

-

YouTube. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved from [Link]

-

YouTube. (2022). Molecular Docking Tutorial: AutoDock Vina. Retrieved from [Link]

-

Scribd. (n.d.). MM/PBSA Free Energy Calculation Guide. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

-

YouTube. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. Retrieved from [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central (PMC) - NIH. Retrieved from [Link]

-

ResearchGate. (2019). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. Retrieved from [Link]

-

GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

RCSB PDB. (2005). 2AX9: Crystal Structure Of The Androgen Receptor Ligand Binding Domain In Complex With R-3. Retrieved from [Link]

-

YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. Retrieved from [Link]

-

GROMACS Tutorial. (2022). Molecular Dynamics simulation of a protein in a water environment. Retrieved from [Link]

-

RCSB PDB. (2011). 2YHD: Human androgen receptor in complex with AF2 small molecule inhibitor. Retrieved from [Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

-

YouTube. (2023). PyRx Tutorial - Prepare Proteins & Ligands for Docking. Retrieved from [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

RCSB PDB. (2007). 2PIV: Androgen receptor with small molecule. Retrieved from [Link]

-

Galaxy Training!. (2019). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]

-

TeachOpenCADD. (n.d.). T020 · Analyzing molecular dynamics simulations. Retrieved from [Link]

-

AutoDock Vina. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

-

wwPDB. (n.d.). pdb_00002am9. Retrieved from [Link]

- CoLab. (n.d.). Characterization of the Ligand Receptor Encounter Complex and Its Potential for in Silico Kinetics-Based Drug Development.

-

Theoretical and Computational Biophysics Group. (n.d.). Analysis Tools for MD Simulations. Retrieved from [Link]

-

Frontiers. (2023). From complex data to clear insights: visualizing molecular dynamics trajectories. Retrieved from [Link]

-

ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

-

PubMed Central. (2023). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. Retrieved from [Link]

-

YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

SpringerLink. (2016). In silico Identification and Characterization of Protein-Ligand Binding Sites. Retrieved from [Link]

-

PubMed Central. (2020). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Retrieved from [Link]

-

ACS Publications. (2023). charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. Retrieved from [Link]

-

ResearchGate. (2013). CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Retrieved from [Link]

-

GROMACS Tutorial. (n.d.). Protein-Ligand Complex. Retrieved from [Link]

-

ResearchGate. (2022). Can I use different force field for protein and ligand?. Retrieved from [Link]

Sources

- 1. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 17518-47-7: this compound | CymitQuimica [cymitquimica.com]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. wwPDB: pdb_00002am9 [wwpdb.org]

- 10. researchgate.net [researchgate.net]

- 11. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. scotchem.ac.uk [scotchem.ac.uk]

- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. Protein-Ligand Complex [mdtutorials.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. youtube.com [youtube.com]

- 25. compchems.com [compchems.com]

- 26. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 27. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. peng-lab.org [peng-lab.org]

- 30. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scribd.com [scribd.com]

- 32. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Whitepaper: 1-Naphthaleneethanethioamide as a Novel Auxin-Class Phytohormone Candidate

Executive Summary

The relentless demand for agricultural innovation necessitates the discovery of novel plant growth regulators (PGRs) that offer enhanced specificity and efficacy. Phytohormones, the endogenous signaling molecules governing plant development, provide the chemical blueprint for these PGRs. This technical guide presents the scientific rationale and a comprehensive investigational framework for evaluating 1-Naphthaleneethanethioamide (1-NET) as a potential novel phytohormone. Drawing upon structural analogies to known synthetic auxins, we hypothesize that 1-NET functions as an auxin agonist. We provide a series of detailed, self-validating experimental protocols—from foundational in vitro bioassays to in silico molecular docking—designed to rigorously test this hypothesis. This document serves as a technical roadmap for researchers in agrochemistry, plant science, and drug development, outlining the critical path to characterizing 1-NET's biological activity and mechanism of action.

Introduction: The Quest for Novel Plant Growth Modulators

Plant growth and development are intricately controlled by a class of small signaling molecules known as phytohormones.[1] These compounds, including auxins, cytokinins, gibberellins, and abscisic acid, orchestrate virtually every aspect of a plant's life cycle, from germination to senescence.[1] The ability to exogenously modulate these pathways with synthetic analogs has been a cornerstone of modern agriculture.

Auxins, the first class of phytohormones discovered, are pivotal regulators of cell division, expansion, and differentiation.[2] Their asymmetric distribution guides critical developmental processes such as apical dominance, root initiation, and tropic responses to light and gravity.[2] Synthetic auxins, like 1-Naphthaleneacetic acid (NAA) and 1-Naphthaleneacetamide, are widely used for rooting cuttings, thinning fruit, and as herbicides at high concentrations.[3]

The discovery of novel PGRs with unique activity profiles or improved environmental stability is of paramount importance. This compound (1-NET) presents a compelling candidate for investigation. Its core structure features the naphthalene ring characteristic of NAA, but with a bioisosteric replacement of the carboxamide oxygen with sulfur, forming a thioamide group.[4] This modification can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to a modified or enhanced biological response. This guide posits that 1-NET interacts with the canonical auxin signaling pathway and outlines a multi-tiered strategy to validate its function.

Physicochemical Profile of this compound (1-NET)

A thorough understanding of a compound's chemical properties is foundational to designing meaningful biological experiments.

| Property | Value / Description | Source |

| CAS Number | 17518-47-7 | [4] |

| Molecular Formula | C₁₂H₁₁NS | [4] |

| Molecular Weight | 201.29 g/mol | [4] |

| Structure | Naphthalene moiety linked to an ethanethioamide group. | [4] |

| Appearance | Typically a solid at room temperature. | [4] |

| Solubility | Expected to have limited water solubility due to the hydrophobic naphthalene ring, with moderate solubility in organic solvents like DMSO or ethanol. | [4] |

| Reactivity | The thioamide group offers unique reactivity compared to a standard amide, including potential for different hydrogen bonding patterns and coordination with metal ions. | [4] |

The Auxin Signaling Pathway: A Proposed Target for 1-NET

Our central hypothesis is that 1-NET functions as an auxin mimic. To understand this, we must first review the core nuclear auxin signaling pathway. This pathway facilitates rapid shifts between transcriptional repression and gene activation.[5]

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and repress AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[2][5] When auxin is present, it acts as a 'molecular glue' between the TIR1/AFB family of F-box proteins (the auxin co-receptors) and the Aux/IAA repressors.[2][6] This binding targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of the Aux/IAA repressor frees the ARF transcription factor to activate the expression of downstream genes, leading to the classic auxin physiological responses.[2][5]

We propose that 1-NET, due to its structural similarity to known auxins, binds to the TIR1/AFB receptor pocket, initiating the degradation of Aux/IAA proteins and triggering the downstream transcriptional cascade.

Experimental Validation Framework

To systematically evaluate 1-NET as a potential phytohormone, we propose a three-stage validation process. This workflow is designed to move from broad physiological screening to specific molecular interaction analysis, ensuring that each step logically informs the next.

4.1 Tier 1 Protocol: Arabidopsis thaliana Primary Root Elongation Bioassay

Causality: The primary root of Arabidopsis is exquisitely sensitive to exogenous auxin. Low concentrations can stimulate lateral root formation, while higher concentrations inhibit primary root elongation.[7] This dose-dependent inhibition is a classic, quantifiable hallmark of auxin activity, making it an ideal primary screen.

Methodology:

-

Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar. Autoclave the medium and cool to ~50°C.[8][9]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-NET in dimethyl sulfoxide (DMSO). Prepare a 10 mM stock of a positive control (Indole-3-acetic acid, IAA, or 1-Naphthaleneacetic acid, NAA) and a DMSO-only negative control.

-

Treatment Plates: Add the stock solutions to the molten MS medium to achieve final concentrations of 0 (DMSO control), 0.01, 0.1, 1.0, 5.0, and 10.0 µM for both 1-NET and the positive control. Pour into sterile square petri dishes.

-

Seed Sterilization & Plating: Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds using 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, with sterile water rinses in between. Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days.

-

Germination & Growth: Aseptically place 10-15 seeds in a line on the surface of each treatment plate. Seal the plates, orient them vertically, and place them in a growth chamber (22°C, 16h light/8h dark cycle).

-

Data Acquisition: After 7 days of growth, scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling from the root-shoot junction to the root tip.

-

Analysis: For each concentration, calculate the mean root length and standard error. Normalize the data as a percentage of the DMSO control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Expected Outcome & Interpretation: A successful auxin-like compound will exhibit a clear dose-dependent inhibition of primary root growth. The resulting data should be compared to the positive control (NAA).

| Treatment | Concentration (µM) | Mean Root Length (mm) ± SE | % of Control |

| Control (DMSO) | 0 | 45.2 ± 1.8 | 100% |

| 1-NET | 0.1 | 40.1 ± 2.1 | 88.7% |

| 1.0 | 23.5 ± 1.5 | 52.0% | |

| 10.0 | 8.9 ± 0.9 | 19.7% | |

| NAA (Control) | 0.1 | 35.7 ± 1.9 | 79.0% |

| 1.0 | 15.1 ± 1.2 | 33.4% | |

| 10.0 | 4.2 ± 0.5 | 9.3% |

Table 1: Hypothetical data from the root elongation assay. This demonstrates a clear dose-response inhibition by 1-NET, albeit slightly less potent than the positive control, NAA, confirming auxin-like activity.

4.2 Tier 2 Protocol: Callus Induction and Proliferation Bioassay

Causality: Auxins, often in combination with cytokinins, are essential for inducing undifferentiated plant cells (callus) to divide and proliferate in vitro.[8][9] The ability of 1-NET to induce or sustain callus growth from explant tissue serves as a robust secondary validation of its role in promoting cell division, a key function of auxins.[10][11]

Methodology:

-

Explant Source: Use young, healthy leaves from aseptically grown tobacco (Nicotiana tabacum) plants.

-

Media Preparation: Prepare full-strength MS medium with 3% sucrose, vitamins, and a fixed, suboptimal concentration of a cytokinin (e.g., 0.1 mg/L Kinetin). Divide the medium into aliquots before adding agar.

-

Treatment Media: Create a concentration gradient of 1-NET (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/L) in the prepared media. Use NAA as a positive control in the same concentration range. Add agar (0.8%) and autoclave.

-

Explant Preparation: Under sterile conditions in a laminar flow hood, cut leaf sections into ~1 cm² squares (explants).[8]

-